molecular formula C16H21N5O2 B2737195 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(1-methyl-1H-pyrazole-5-carbonyl)piperidine CAS No. 2034537-07-8

3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(1-methyl-1H-pyrazole-5-carbonyl)piperidine

Cat. No. B2737195
CAS RN: 2034537-07-8
M. Wt: 315.377
InChI Key: SUQLTJVRCVTHPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(1-methyl-1H-pyrazole-5-carbonyl)piperidine is a useful research compound. Its molecular formula is C16H21N5O2 and its molecular weight is 315.377. The purity is usually 95%.
BenchChem offers high-quality 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(1-methyl-1H-pyrazole-5-carbonyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(1-methyl-1H-pyrazole-5-carbonyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cancer Therapy Applications

  • Oxidative Phosphorylation (OXPHOS) Inhibition for Cancer Treatment : A study by Sica et al. (2019) explored the inhibition of OXPHOS as a strategy to kill cancer cells. The research utilized a complex I inhibitor, BAY87-2243 (B87), combined with dimethyl α-ketoglutarate (DMKG) to enhance the antineoplastic effect both in vitro and in vivo. This combination led to significant metabolic reprogramming and induced cell death in cancer cells, highlighting a potential therapeutic approach for cancer treatment (Sica et al., 2019).

Antimicrobial Activity

  • Bacterial Biofilm and MurB Enzyme Inhibition : Mekky and Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids with a piperazine linker, demonstrating potent antibacterial efficacy against various bacterial strains, including E. coli, S. aureus, and MRSA. These compounds showed significant biofilm inhibition activities, surpassing those of the reference drug Ciprofloxacin, and exhibited excellent inhibitory activities against the MurB enzyme, a key target for antibiotic action (Mekky & Sanad, 2020).

Inhibitors for Biological Targets

  • Cannabinoid Receptor Antagonism : A study discussed the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor, providing insights into the structural requirements for binding and activity. This research contributes to understanding how modifications in the chemical structure can influence receptor interaction and antagonist activity, relevant for designing compounds with specific biological effects (Shim et al., 2002).

properties

IUPAC Name

[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(2-methylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2/c1-20-13(6-7-17-20)16(22)21-8-2-3-11(10-21)9-14-18-15(19-23-14)12-4-5-12/h6-7,11-12H,2-5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUQLTJVRCVTHPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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